molecular formula C100H132N26O25 B12374368 Wshpqfekwshpqfek

Wshpqfekwshpqfek

Cat. No.: B12374368
M. Wt: 2098.3 g/mol
InChI Key: HZAKOKRLXCBMHN-PVBLXRKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wshpqfekwshpqfek: is an oligopeptide that can efficiently, rapidly, and specifically link proteins and double-stranded deoxyribonucleic acid molecules. This compound is used to construct deoxyribonucleic acid-protein hybrids, making it a valuable tool in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wshpqfekwshpqfek is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific groups to prevent unwanted reactions. The process includes deprotection and coupling steps, repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Wshpqfekwshpqfek primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions with nucleophiles and electrophiles due to the presence of functional groups in its amino acid residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Typically involves reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).

    Cleavage Reactions: Often use strong acids like trifluoroacetic acid to remove protecting groups and release the peptide from the resin.

Major Products: The major products of these reactions are the desired peptide sequences, which can be further modified or conjugated with other molecules for specific applications .

Mechanism of Action

Wshpqfekwshpqfek exerts its effects by forming covalent bonds between proteins and double-stranded deoxyribonucleic acid molecules. The mechanism involves the specific recognition and binding of amino acid residues in the peptide to complementary sequences in the deoxyribonucleic acid. This interaction facilitates the construction of stable deoxyribonucleic acid-protein hybrids, which can be used for various biochemical and molecular biology applications .

Comparison with Similar Compounds

    Biotinylated Peptides: Used for similar purposes in linking proteins to other molecules.

    Histidine-Tagged Peptides: Commonly used for protein purification and interaction studies.

    Streptavidin-Biotin Systems: Widely used in molecular biology for linking proteins and nucleic acids.

Uniqueness: Wshpqfekwshpqfek is unique due to its specific sequence and ability to efficiently link proteins and double-stranded deoxyribonucleic acid molecules in a rapid and specific manner. This makes it particularly valuable for constructing stable deoxyribonucleic acid-protein hybrids, which are essential for advanced biochemical and molecular biology research .

Properties

Molecular Formula

C100H132N26O25

Molecular Weight

2098.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C100H132N26O25/c101-37-13-11-25-66(112-87(137)69(31-35-83(131)132)113-91(141)72(41-55-17-3-1-4-18-55)118-89(139)67(29-33-81(104)129)115-96(146)79-27-15-39-125(79)98(148)75(45-59-49-106-53-110-59)121-94(144)77(51-127)123-85(135)63(103)43-57-47-108-64-23-9-7-21-61(57)64)86(136)120-74(44-58-48-109-65-24-10-8-22-62(58)65)93(143)124-78(52-128)95(145)122-76(46-60-50-107-54-111-60)99(149)126-40-16-28-80(126)97(147)116-68(30-34-82(105)130)90(140)119-73(42-56-19-5-2-6-20-56)92(142)114-70(32-36-84(133)134)88(138)117-71(100(150)151)26-12-14-38-102/h1-10,17-24,47-50,53-54,63,66-80,108-109,127-128H,11-16,25-46,51-52,101-103H2,(H2,104,129)(H2,105,130)(H,106,110)(H,107,111)(H,112,137)(H,113,141)(H,114,142)(H,115,146)(H,116,147)(H,117,138)(H,118,139)(H,119,140)(H,120,136)(H,121,144)(H,122,145)(H,123,135)(H,124,143)(H,131,132)(H,133,134)(H,150,151)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1

InChI Key

HZAKOKRLXCBMHN-PVBLXRKMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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